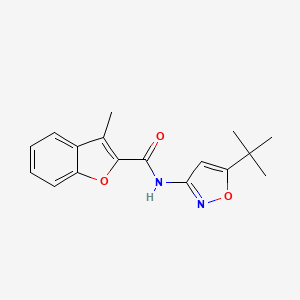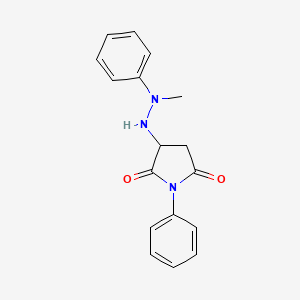
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, also known as DPM-3, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Wirkmechanismus
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide exerts its effects through the modulation of various molecular targets, including GABA receptors, histone deacetylases, and tubulin. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization and disrupting microtubule dynamics. In neurons, this compound has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA receptors. In addition, this compound has been found to inhibit histone deacetylases, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt microtubule dynamics. In neurons, this compound has been found to enhance GABAergic neurotransmission and modulate neuronal excitability. In addition, this compound has been found to inhibit histone deacetylases, which can lead to changes in gene expression and cellular differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has several advantages for use in lab experiments, including its high potency, selectivity, and water solubility. However, this compound also has some limitations, including its relatively low stability and the need for careful handling due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One potential area of interest is the development of new anticancer drugs based on the structure of this compound. Another potential area of interest is the investigation of the effects of this compound on other molecular targets, such as ion channels and transporters. Additionally, the development of new synthetic methods for the production of this compound and its derivatives could lead to improved efficacy and safety profiles.
Synthesemethoden
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is synthesized through a multistep process that involves the reaction of diphenylmethanol with 3-hydroxy-3-methyl-1-butyn-1-ol in the presence of a base. The resulting product is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In neuroscience, this compound has been found to modulate the activity of GABA receptors, which are involved in various neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-25(2,28)18-17-19-13-15-22(16-14-19)24(27)26-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,28H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFGGJAVOEYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5034843.png)



![7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5034875.png)

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5034886.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5034901.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5034902.png)
![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)
![(2R*,6S*)-2,6-dimethyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B5034914.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)

